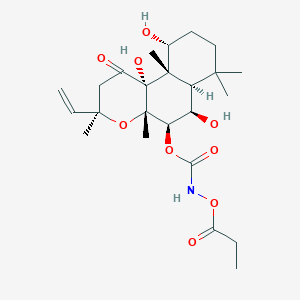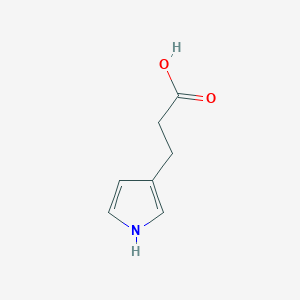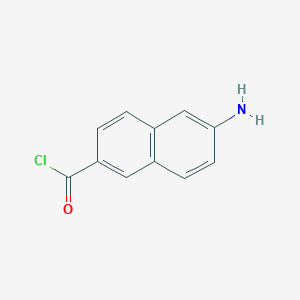
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, also known as PPAF, is a derivative of forskolin, a natural compound found in the roots of the Indian coleus plant. PPAF has gained attention in the scientific community for its potential applications in various research fields, including cancer, cardiovascular disease, and neuroscience.
Wirkmechanismus
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin exerts its effects through the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which regulates various cellular processes, including gene expression, metabolism, and ion channel activity. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also activates the exchange protein directly activated by cAMP (EPAC), which regulates cellular signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cardiac function, and the enhancement of memory and learning. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin also regulates the expression of various genes involved in cellular processes, such as metabolism and ion channel activity.
Vorteile Und Einschränkungen Für Laborexperimente
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has several advantages for lab experiments, including its high purity and stability. 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can also be easily synthesized in large quantities, making it ideal for in vitro and in vivo studies. However, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin research include the development of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin analogs and the study of 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin in various research fields.
Synthesemethoden
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin can be synthesized through a multi-step process, starting with forskolin. The first step involves the removal of the acetyl group from forskolin, followed by the addition of a propionyl group and a hydroxylamine group. The final product is 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been studied for its potential applications in various research fields. In cancer research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular disease research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to improve cardiac function and reduce inflammation. In neuroscience research, 7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin has been shown to enhance memory and learning.
Eigenschaften
CAS-Nummer |
133632-84-5 |
|---|---|
Produktname |
7-Desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin |
Molekularformel |
C24H37NO9 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
[[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxycarbonylamino] propanoate |
InChI |
InChI=1S/C24H37NO9/c1-8-15(28)33-25-19(30)32-18-16(29)17-20(3,4)11-10-13(26)22(17,6)24(31)14(27)12-21(5,9-2)34-23(18,24)7/h9,13,16-18,26,29,31H,2,8,10-12H2,1,3-7H3,(H,25,30)/t13-,16-,17-,18-,21+,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
ZLVWTKXBTHHSEM-ZPBIRCJDSA-N |
Isomerische SMILES |
CCC(=O)ONC(=O)O[C@@H]1[C@@H]([C@H]2[C@@]([C@@H](CCC2(C)C)O)([C@]3([C@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O |
SMILES |
CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
Kanonische SMILES |
CCC(=O)ONC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
Synonyme |
7-desacetyl-7-(O-propionyl)hydroxyaminocarbonylforskolin P87 7692 P87-7692 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)


![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)